
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate, also known as MEM-2, is a synthetic compound that belongs to the class of pyrrolidine carboxylates. It has been extensively researched for its potential applications in the field of neuroscience and drug discovery. MEM-2 is a chiral molecule, which means that it has two mirror-image forms, known as enantiomers. The (2S,5R) enantiomer of MEM-2 has been found to be more biologically active than its counterpart, making it the focus of most research studies.
作用機序
The exact mechanism of action of Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood, but it is believed to modulate the activity of mGluR2 by binding to a specific site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased neurotransmitter release and synaptic plasticity. Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been shown to enhance the activity of NMDA receptors by increasing the binding affinity of the receptor for its ligands.
Biochemical and Physiological Effects:
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is believed to underlie learning and memory. Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been found to increase the release of various neurotransmitters, including glutamate, acetylcholine, and dopamine. Additionally, Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
実験室実験の利点と制限
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is a highly specific and potent compound that can be easily synthesized in large quantities. Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate is also stable under a wide range of conditions, making it ideal for use in various experimental settings. However, one limitation of Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate and its effects on various neurotransmitter systems. Finally, there is a need for the development of more potent and selective modulators of mGluR2, which could have significant implications for drug discovery and development.
合成法
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The most common method of synthesis involves the reaction of (S)-pyroglutamic acid with ethyl chloroformate, followed by the addition of methoxymethylamine. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity. Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
特性
IUPAC Name |
ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(11)8-5-4-7(10-8)6-12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZUGWYJOLHTAT-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)
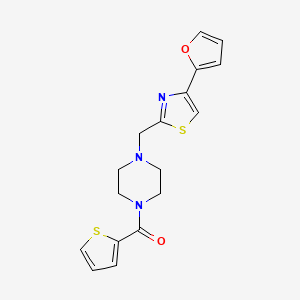
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)

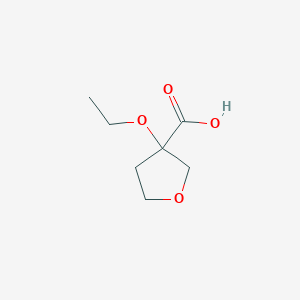
![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)
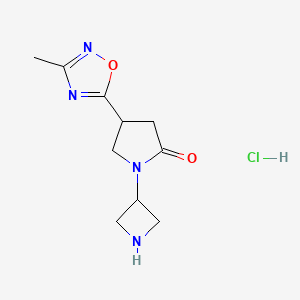
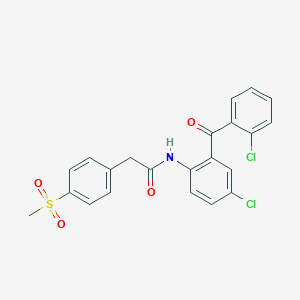
![N-[[2-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2715756.png)
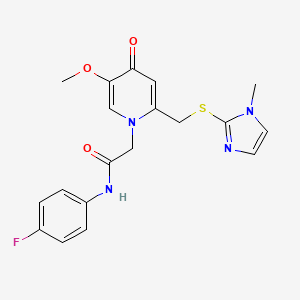
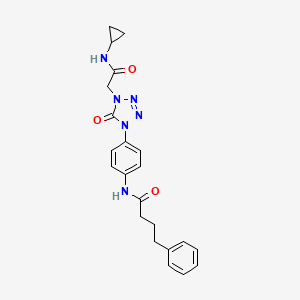
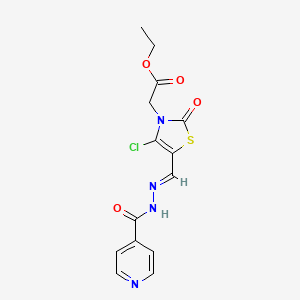
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715763.png)